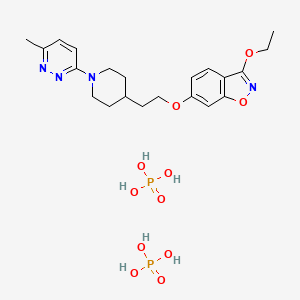
N4-benzoyl-2',3'-dideoxycytidine
Overview
Description
N4-Benzoyl-2’,3’-dideoxycytidine is a synthetic nucleoside analog with the empirical formula C16H17N3O4 and a molecular weight of 315.32 g/mol . This compound is structurally related to cytidine, a naturally occurring nucleoside, but with modifications that include the removal of hydroxyl groups at the 2’ and 3’ positions and the addition of a benzoyl group at the N4 position. These modifications confer unique chemical and biological properties to the compound.
Preparation Methods
The synthesis of N4-Benzoyl-2’,3’-dideoxycytidine typically involves the following steps:
Protection of the cytidine molecule: The hydroxyl groups at the 2’ and 3’ positions are protected using suitable protecting groups.
Benzoylation: The N4 position of the cytidine molecule is benzoylated using benzoyl chloride in the presence of a base such as pyridine.
Deprotection: The protecting groups at the 2’ and 3’ positions are removed to yield N4-Benzoyl-2’,3’-dideoxycytidine.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up production.
Chemical Reactions Analysis
N4-Benzoyl-2’,3’-dideoxycytidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the benzoyl group or other functional groups.
Substitution: The benzoyl group can be substituted with other functional groups using suitable reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N4-Benzoyl-2’,3’-dideoxycytidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of other nucleoside analogs and for studying nucleoside chemistry.
Biology: Employed in studies of nucleoside metabolism and the effects of nucleoside analogs on cellular processes.
Medicine: Investigated for its potential antiviral and anticancer properties due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the development of pharmaceuticals and as a reference compound in analytical chemistry
Mechanism of Action
The mechanism of action of N4-Benzoyl-2’,3’-dideoxycytidine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. The compound targets enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases, leading to the inhibition of viral replication and cancer cell proliferation .
Comparison with Similar Compounds
N4-Benzoyl-2’,3’-dideoxycytidine is unique due to its specific structural modifications. Similar compounds include:
2’,3’-Dideoxycytidine: Lacks the benzoyl group at the N4 position.
N4-Benzoylcytosine: Contains the benzoyl group but retains the hydroxyl groups at the 2’ and 3’ positions.
These structural differences result in variations in their chemical and biological properties, making N4-Benzoyl-2’,3’-dideoxycytidine a distinct compound with unique applications and mechanisms of action.
Properties
IUPAC Name |
N-[1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c20-10-12-6-7-14(23-12)19-9-8-13(18-16(19)22)17-15(21)11-4-2-1-3-5-11/h1-5,8-9,12,14,20H,6-7,10H2,(H,17,18,21,22)/t12-,14+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGZQYMMFALYKCO-GXTWGEPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CO)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1CO)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70350423 | |
| Record name | N4-benzoyl-2',3'-dideoxycytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26730608 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
120885-60-1 | |
| Record name | N4-benzoyl-2',3'-dideoxycytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Bicyclo[1.1.1]pentane, 1-iodo-3-(trifluoromethyl)-](/img/structure/B3046126.png)
![2-(4-Chlorophenyl)-6-ethoxybenzo[d]thiazole](/img/structure/B3046127.png)


![2-CHLORO-4-METHANESULFONYL-3-[(2,2,2-TRIFLUOROETHOXY)METHYL]BENZOIC ACID](/img/structure/B3046133.png)

![2-(Chloromethyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B3046138.png)



![3-Ethylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B3046144.png)

